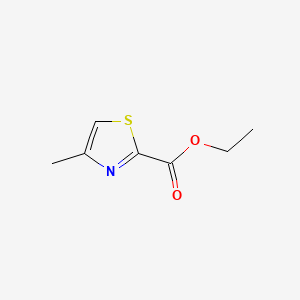

Ethyl 4-methylthiazole-2-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 4-methyl-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c1-3-10-7(9)6-8-5(2)4-11-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJWKNFZGGQBYGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340778 | |

| Record name | Ethyl 4-methylthiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7210-73-3 | |

| Record name | Ethyl 4-methylthiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-methyl-1,3-thiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthesis from Ethyl Thiooxamate and Chloroacetone

One common method for synthesizing ethyl 4-methylthiazole-2-carboxylate involves the reaction of ethyl thiooxamate with chloroacetone. The process can be summarized as follows:

- Starting Materials : Ethyl thiooxamate and chloroacetone.

- Solvent : Acetonitrile.

- Reaction Conditions : The reaction is typically conducted under reflux for approximately 18 hours in an inert atmosphere.

This method has been reported to yield approximately 81% of the desired product, demonstrating a relatively efficient synthesis route.

One-Pot Synthesis Using Oxone and Iodobenzene

Another innovative approach involves a one-pot synthesis using ethyl acetoacetate and thiourea in the presence of Oxone (potassium peroxymonosulfate) and iodobenzene:

- Starting Materials : Ethyl acetoacetate, thiourea, Oxone, and iodobenzene.

- Procedure : All reactants are combined in a single reaction vessel, allowing for simultaneous reactions that lead to the formation of this compound.

This method is noted for its simplicity and efficiency, providing a streamlined approach to synthesis without the need for multiple purification steps.

Improved Method via Hydroxylamine and Sodium Formate

A more complex yet highly efficient method involves several steps starting from 4-hydroxy-3-nitrobenzaldehyde:

Initial Reaction : Reacting 4-hydroxy-3-nitrobenzaldehyde with hydroxylamine and sodium formate in refluxing formic acid yields 4-hydroxy-3-nitrobenzonitrile.

Cyclization : This intermediate is then treated with thioacetamide to produce thiobenzamide, which undergoes cyclization with 2-chloroacetoacetic acid ethyl ester.

Final Steps : The resulting product is further alkylated and purified through several extraction and recrystallization steps.

This method has been reported to yield high purity (over 99%) and significant amounts of this compound.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods discussed:

| Method Description | Yield (%) | Purity (%) | Reaction Time (hours) | Key Advantages |

|---|---|---|---|---|

| Ethyl Thiooxamate + Chloroacetone | 81 | Not specified | 18 | Simple procedure, good yield |

| One-Pot Synthesis | Not specified | High | Short | Streamlined process, fewer steps |

| Hydroxylamine + Sodium Formate | >99 | >99 | Multiple steps | High purity and yield |

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 4-methylthiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms in the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Applications De Recherche Scientifique

Ethyl 4-methylthiazole-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and flavoring agents

Mécanisme D'action

The mechanism of action of ethyl 4-methylthiazole-2-carboxylate involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins within biological systems.

Pathways Involved: It can modulate biochemical pathways by activating or inhibiting specific enzymes or receptors, leading to changes in cellular functions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Ethyl 4-Methyloxazole-2-Carboxylate (CAS 90892-99-2)

Structural Differences : Replaces sulfur in the thiazole ring with oxygen, forming an oxazole.

Properties :

- Electronic Effects : The oxygen atom in oxazole reduces aromaticity compared to thiazole, leading to lower thermal stability and altered reactivity in electrophilic substitution reactions .

- Bioactivity : Oxazole derivatives generally exhibit weaker antimicrobial activity compared to thiazoles, as observed in studies where ethyl 4-methylthiazole-2-carboxylate derivatives showed superior inhibition against E. coli and S. aureus .

Mthis compound (CAS 14542-15-5)

Structural Differences : Substitutes the ethyl ester with a methyl ester.

Properties :

- Solubility : The shorter methyl chain reduces lipophilicity, resulting in higher aqueous solubility (logP ~1.2) compared to the ethyl analog (logP ~1.8) .

- Reactivity : Methyl esters hydrolyze faster under basic conditions, making them less stable in prolonged storage than ethyl esters .

Ethyl 2-Aminothiazole-4-Carboxylate (CAS 5398-36-7)

Structural Differences: Features an amino group at the 2-position and a carboxylate at the 4-position. Properties:

- Hydrogen Bonding: The amino group enhances intermolecular interactions, improving binding to biological targets like bacterial topoisomerases .

- Synthetic Utility : This compound is a precursor for antithyroid drugs and kinase inhibitors, whereas this compound is more commonly used in antimicrobial derivatives .

Methyl 2-Phenylthiazole-4-Carboxylate (CAS 7113-2-2)

Structural Differences : Incorporates a phenyl substituent at the 2-position.

Properties :

- Steric Effects : The bulky phenyl group hinders electrophilic substitution at the 5-position, directing reactions to the 4-methyl group in this compound instead .

- Applications : Phenyl-substituted thiazoles are prominent in photovoltaic materials due to extended π-conjugation, unlike the methyl analog, which is prioritized in drug synthesis .

Physicochemical and Reactivity Data

| Compound (CAS) | Molecular Formula | Melting Point (°C) | logP | Key Reactivity Differences |

|---|---|---|---|---|

| This compound (7210-73-3) | C₇H₉NO₂S | 98–100 | 1.8 | Resists hydrolysis under mild acidic conditions |

| Ethyl 4-methyloxazole-2-carboxylate (90892-99-2) | C₇H₉NO₃ | 85–87 | 1.1 | Prone to ring-opening in strong acids |

| Mthis compound (14542-15-5) | C₆H₇NO₂S | 102–104 | 1.2 | Rapid ester hydrolysis in alkaline media |

| Ethyl 2-aminothiazole-4-carboxylate (5398-36-7) | C₆H₈N₂O₂S | 122–124 | 0.9 | Forms stable Schiff bases with aldehydes |

Activité Biologique

Ethyl 4-methylthiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

This compound belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen. Its synthesis typically involves reactions between thiazole derivatives and various reagents, which can be performed using one-pot methods to enhance yield and efficiency .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives against a range of bacterial strains.

Key Findings:

- In vitro Studies : Compounds derived from this compound demonstrated moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

- Minimum Inhibitory Concentration (MIC) : The MIC values for some derivatives were reported as low as 6.25 µg/mL against Bacillus subtilis, indicating potent antibacterial effects .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 6d | Staphylococcus aureus | 6.25 |

| 6f | Bacillus subtilis | 12.5 |

| 12f | E. coli | 25 |

Anticancer Activity

Recent investigations have also highlighted the anticancer potential of this compound derivatives.

Research Insights:

- Cell Line Sensitivity : Studies using the NCI's in vitro human cancer cell line screening panel revealed that certain compounds exhibited notable cytotoxicity against non-small cell lung cancer (Hop-92) and melanoma (SK-MEL-2) cell lines .

- Comparative Efficacy : Compound 12f was identified as particularly effective, showing activity comparable to established chemotherapeutic agents .

The biological activity of this compound is attributed to its ability to interfere with microbial cell wall synthesis and disrupt cellular processes in cancer cells. The thiazole ring structure plays a crucial role in its interaction with biological targets, enhancing its efficacy as an antimicrobial and anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-methylthiazole-2-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : A typical synthesis involves condensation reactions under basic or acidic conditions. For example, analogous thiazole derivatives are synthesized via reactions between α-haloesters (e.g., ethyl 2-bromoacetate) and thiourea or thioamides, followed by cyclization . Key factors include solvent choice (e.g., absolute ethanol for solubility), catalyst (e.g., glacial acetic acid for protonation), and reflux duration (4–6 hours for completion). Purification via flash chromatography (e.g., EtOAc/cyclohexane) or recrystallization improves yield and purity, as demonstrated in similar thiazole syntheses .

Q. How is X-ray crystallography employed to determine the molecular structure and intermolecular interactions of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals bond lengths, angles, and non-covalent interactions (e.g., hydrogen bonds). For example, in related triazole-thiazole hybrids, intermolecular N–H⋯O hydrogen bonds stabilize crystal packing, while dihedral angles between aromatic rings (e.g., 84.59°) indicate steric or electronic effects . Refinement protocols using idealized hydrogen positions and isotropic displacement parameters ensure structural accuracy .

Q. What spectroscopic techniques (e.g., NMR, IR) are most effective for characterizing this compound, and what key spectral features should researchers monitor?

- Methodological Answer :

- 1H NMR : Signals for the thiazole ring protons (δ 7.7–8.0 ppm), ethyl ester groups (quartet at δ 4.0–4.2 ppm for –CH2–, triplet at δ 1.2–1.4 ppm for –CH3), and methyl substituents (singlet at δ 2.5–2.7 ppm) confirm regiochemistry .

- IR : Stretching vibrations for ester C=O (~1700 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. What computational chemistry approaches (e.g., DFT) are used to predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for thermochemical properties (e.g., ionization potentials, electron affinities) . Conceptual DFT indices, such as Fukui functions and electrophilicity, predict nucleophilic/electrophilic sites. For example, the electron-withdrawing ester group enhances electrophilicity at the thiazole sulfur, guiding substitution reactions .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability) or structural modifications. Systematic SAR studies should compare derivatives with controlled substituents (e.g., halogen vs. methyl groups). For instance, replacing the 4-methyl group with a 4-chlorophenyl moiety (as in related thiazolo-pyrimidines) alters steric bulk and electronic effects, impacting bioactivity . Standardized protocols (e.g., MIC assays for antimicrobial activity) improve reproducibility .

Q. What methodologies are optimal for analyzing the regioselectivity in substitution reactions of this compound?

- Methodological Answer : Regioselectivity is influenced by electronic (e.g., directing groups) and steric factors. For electrophilic substitution, the electron-rich C-5 position of the thiazole is preferred. Computational modeling (e.g., electrostatic potential maps) identifies reactive sites, while experimental validation via NMR monitoring of intermediates clarifies pathways . For example, nitration at C-5 in analogous thiazoles confirms theoretical predictions .

Q. How do solvent effects and reaction kinetics impact the synthesis of this compound derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions by stabilizing transition states, while protic solvents (e.g., ethanol) favor cyclization via hydrogen bonding. Kinetic studies using TLC or in-situ IR track reaction progress, revealing rate-limiting steps (e.g., thiourea deprotonation in cyclization) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported crystallographic data or spectroscopic assignments for this compound analogs?

- Methodological Answer : Cross-validate data using complementary techniques. For example, conflicting NMR signals may arise from dynamic processes (e.g., rotamers), which variable-temperature NMR or NOESY can resolve. Crystallographic inconsistencies (e.g., bond length variations) require re-refinement with updated software (e.g., SHELXL ) or high-resolution data collection .

Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.